molecular formula C20H12N2O5S B2485794 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477551-48-7

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No. B2485794
M. Wt: 392.39
InChI Key: GKUKIOJYXXWULY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide derivatives involves multiple steps, including the condensation of benzo[d]thiazol-2-amines with in situ synthesized substituted 2-oxo-2H-chromene-3-carbonyl chlorides. Such processes are crucial for creating compounds with potential antioxidant and antibacterial activities (Gadhave et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through various spectroscopic methods, including NMR and MS spectroscopy, as well as X-ray crystallography. These studies provide insights into the geometry and conformation of the chromone–thiazole hybrids, which are essential for understanding ligand-receptor interactions (Cagide et al., 2015).

Chemical Reactions and Properties

Coumarin benzothiazole derivatives, including this compound, have been synthesized and investigated for their recognition properties for cyanide anions, demonstrating their utility in chemical sensor applications. These reactions typically involve Michael addition or displacement mechanisms (Wang et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline structure, have been determined through various analytical techniques. Such properties are crucial for the development of pharmaceutical formulations and material science applications.

Chemical Properties Analysis

The chemical properties, including reactivity towards different chemical agents and stability under various conditions, have been explored to understand the potential applications of these compounds in medicinal chemistry and material science. The interaction of these compounds with metals, as well as their electrochemical properties, has also been studied, indicating their potential in the development of new materials and drugs (Myannik et al., 2018).

Scientific Research Applications

Chemosensors for Cyanide Anions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide and its derivatives have been investigated for their ability to detect cyanide anions. These compounds can recognize cyanide anions through a Michael addition reaction, with some exhibiting noticeable color changes and fluorescence quenching, detectable by the naked eye (Wang et al., 2015).

Potential Adenosine Receptor Ligands

These compounds have been explored as potential ligands for human adenosine receptors. Their design as chromone–thiazole hybrids aims to utilize their biological activities for therapeutic applications, particularly targeting adenosine receptors (Cagide et al., 2015).

Metal Complex Synthesis

These compounds have been used in the synthesis of novel copper(II), cobalt(II), and nickel(II) complexes. The study of these complexes includes their crystal structure and electrochemical properties, indicating potential applications in materials science and chemistry (Myannik et al., 2018).

Antimicrobial Activity

These derivatives have shown significant antibacterial and antifungal activities in synthesized compounds, indicating their potential as antimicrobial agents. This application is particularly notable in the context of increasing resistance to conventional antibiotics (Raval et al., 2012).

Antibacterial and Antioxidant Agents

Some derivatives have been synthesized and evaluated as potential antioxidant and antibacterial agents. These studies involve in vitro assays and docking studies to assess their effectiveness against specific bacterial strains and antioxidant potential (Gadhave et al., 2022).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5S/c23-18-12-3-1-2-4-15(12)25-8-13(18)19(24)22-20-21-14(9-28-20)11-5-6-16-17(7-11)27-10-26-16/h1-9H,10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUKIOJYXXWULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=COC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

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